![molecular formula C20H17N3O4S2 B2448859 N-(benzo[d]tiazol-2-il)-4-(N-(furan-2-ilmetil)-N-metilsulfamol)benzamida CAS No. 899982-78-6](/img/structure/B2448859.png)
N-(benzo[d]tiazol-2-il)-4-(N-(furan-2-ilmetil)-N-metilsulfamol)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a sulfonamide group
Aplicaciones Científicas De Investigación
N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal agent due to its ability to inhibit the growth of various pathogenic fungi.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Formation of Furan Intermediate: The furan ring is synthesized by reacting furfural with an appropriate amine or alcohol under acidic or basic conditions.
Coupling Reaction: The benzothiazole and furan intermediates are coupled using a sulfonamide linkage. This is achieved by reacting the benzothiazole intermediate with a sulfonyl chloride derivative of the furan intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles or furans.
Mecanismo De Acción
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and furan rings can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d]thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a pyrazine ring instead of a furan ring.
N-(benzo[d]thiazol-2-yl)benzamide: Lacks the furan and sulfonamide groups.
Uniqueness
N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is unique due to the presence of both benzothiazole and furan rings linked by a sulfonamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a versatile molecule for various applications.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-23(13-15-5-4-12-27-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17-6-2-3-7-18(17)28-20/h2-12H,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJUQGVPGGLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
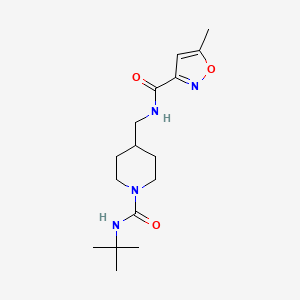
![Methyl 2-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2448778.png)
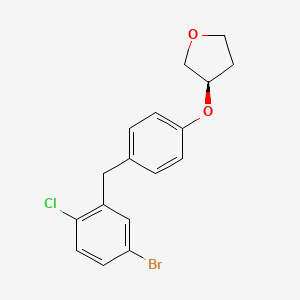
![3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2448780.png)
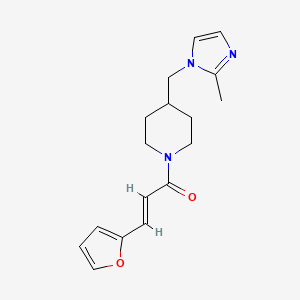
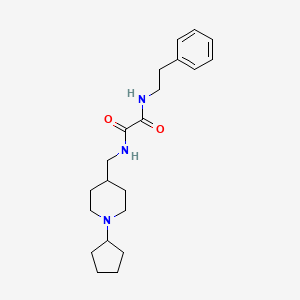
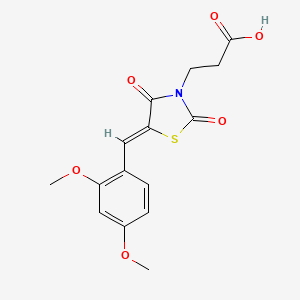
![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448788.png)
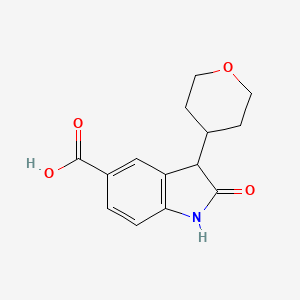
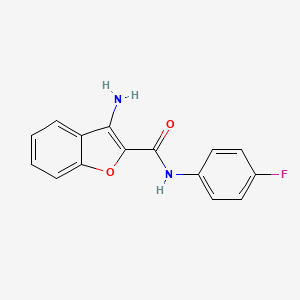
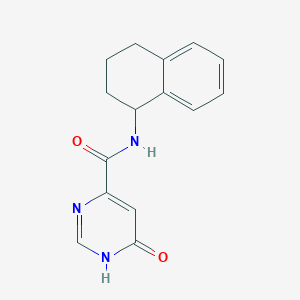
![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide](/img/structure/B2448797.png)
